3-Bromo-4-(ethylsulfanyl)benzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of benzonitriles can be studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of benzonitriles . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule can be studied .Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 3-Bromo-4-(ethylsulfanyl)benzonitrile has highlighted their potential in various fields of chemistry and material science. One study focused on the synthesis and vibrational spectra of 4-bromo benzonitrile, utilizing density functional theory (DFT) to evaluate fundamental vibrational frequencies. This approach helps in interpreting the vibrational spectra of related compounds, demonstrating the applicability of these analyses in material science and molecular identification (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Crystal Engineering and Molecular Interactions
The structural study of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, prepared by the oxidation of a related compound, sheds light on the importance of aromatic π–π interactions and non-classical hydrogen bonds in stabilizing crystal structures. This research provides insights into how modifications in the molecular structure, similar to 3-Bromo-4-(ethylsulfanyl)benzonitrile, influence intermolecular interactions, which is crucial for crystal engineering and the development of materials with desired properties (Choi, Seo, Son, & Lee, 2009).
Organic Synthesis
In the realm of organic chemistry, compounds like 3-Bromo-4-(ethylsulfanyl)benzonitrile serve as intermediates in the synthesis of complex organic molecules. An example is the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting the compound's role in constructing novel organic structures. Such synthetic applications underscore the importance of bromo and ethylsulfanyl substituents in facilitating chemical reactions that lead to pharmacologically active molecules or novel materials (Pokhodylo & Obushak, 2019).
Environmental and Material Applications
The degradation pathways and persistence of benzonitrile herbicides in the environment were studied, providing insights into the microbial degradation mechanisms that could apply to structurally related compounds like 3-Bromo-4-(ethylsulfanyl)benzonitrile. Understanding these pathways is essential for assessing the environmental impact of chemical compounds and developing strategies for their remediation (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-ethylsulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXXSMMUPRJDBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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